4-amino-N-(pyridin-3-yl)butanamide dihydrochloride
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Overview
Description
4-amino-N-(pyridin-3-yl)butanamide dihydrochloride is a chemical compound with the molecular formula C9H15Cl2N3O and a molecular weight of 252.14 g/mol . It is a derivative of butanamide, featuring an amino group and a pyridinyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(pyridin-3-yl)butanamide dihydrochloride typically involves the reaction of 4-aminobutanamide with pyridine-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(pyridin-3-yl)butanamide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyridinyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
4-amino-N-(pyridin-3-yl)butanamide dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-amino-N-(pyridin-3-yl)butanamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(pyridin-4-yl)butanamide
- 4-amino-N-(pyridin-2-yl)butanamide
- 4-amino-N-(pyridin-3-yl)butanamide
Uniqueness
4-amino-N-(pyridin-3-yl)butanamide dihydrochloride is unique due to its specific substitution pattern on the pyridinyl ring, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and valuable in specific research and industrial applications .
Properties
IUPAC Name |
4-amino-N-pyridin-3-ylbutanamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c10-5-1-4-9(13)12-8-3-2-6-11-7-8;;/h2-3,6-7H,1,4-5,10H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPBZMYDPHQDJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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